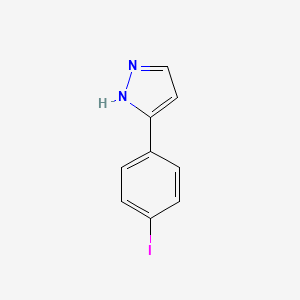

3-(4-iodophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

Pyrazoles are a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netencyclopedia.pub This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov The popularity of the pyrazole core can be attributed to several key chemical and structural features:

Hydrogen Bonding: The unsubstituted pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like N-H) and a hydrogen bond acceptor (the pyridine-like N), enabling it to form crucial interactions with biological targets like proteins and enzymes. nih.gov

Structural Versatility: The pyrazole ring can be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties. encyclopedia.pubmdpi.com This synthetic accessibility provides chemists with the flexibility to create large libraries of diverse molecular architectures tailored for specific purposes. researchgate.netresearchgate.net

Metabolic Stability: Compared to other five-membered heterocycles like imidazole (B134444) or oxazole, the pyrazole ring tends to be more resistant to metabolic degradation, a desirable property for drug candidates. nih.gov

Broad Bioactivity: The pyrazole nucleus is a key component in compounds exhibiting a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.comorientjchem.org Notable drugs containing a pyrazole core include the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. semanticscholar.org

These characteristics make the pyrazole scaffold a reliable and effective starting point for the design of novel bioactive molecules. researchgate.net

Role of Iodophenyl Substituents in Molecular Design

The incorporation of an iodophenyl group onto a molecular scaffold, as seen in 3-(4-iodophenyl)-1H-pyrazole, is a deliberate strategy in modern chemical design. Halogens, and iodine in particular, offer more than just steric bulk or modified lipophilicity. acs.orgrsc.org The iodine atom in the para-position of the phenyl ring serves several critical functions:

Halogen Bonding: Iodine is a large, polarizable atom that can act as a Lewis acid, forming a highly directional, non-covalent interaction known as a halogen bond with an electron donor (like an oxygen or nitrogen atom in a protein's active site). acs.org This interaction can significantly enhance binding affinity and selectivity for a biological target.

Modulation of Physicochemical Properties: The iodo-substituent increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

Synthetic Handle: The carbon-iodine bond is a versatile reactive site. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing the iodine to be replaced with other functional groups. This makes this compound an excellent intermediate for building more complex and diverse molecular structures. acs.org

The strategic placement of iodine provides a powerful tool for lead optimization in drug discovery, enabling chemists to systematically probe molecular interactions and synthesize analogues with improved properties. acs.org

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its derivatives is multifaceted, primarily focusing on its utility as a versatile building block. The combination of the proven pyrazole scaffold and the reactive iodophenyl moiety makes it a valuable precursor in several key areas.

One major research trajectory is the synthesis of novel kinase inhibitors for cancer therapy. Many kinase inhibitors feature a pyrazole core, and the iodophenyl group allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding to the kinase active site. nih.gov For example, derivatives have been synthesized and evaluated for their ability to inhibit kinases like JAK2/3 and Aurora A/B. nih.gov

Another significant area is the development of antimicrobial and antiviral agents . The pyrazole core is known for its antimicrobial properties, and researchers have synthesized derivatives like 3-(4-iodophenyl)-1H-pyrazol-5-amine to explore new therapeutic options. orientjchem.org Fused heterocyclic systems, such as pyranopyrazoles derived from iodophenyl-containing precursors, have also been investigated for their potential against viruses like SARS-CoV-2. nih.gov

Furthermore, the compound serves as a key intermediate in synthetic methodology and materials science . The reactivity of the C-I bond is exploited to create complex, multi-ring systems and functional materials. semanticscholar.orgbeilstein-journals.org The unique electronic and structural properties of these resulting compounds make them candidates for applications beyond medicine.

The general research path often involves a multi-step synthesis, starting with the formation of the pyrazole ring from a substituted chalcone (B49325) or through the cyclization of a hydrazine (B178648) with a β-dicarbonyl compound. orientjchem.orgresearchgate.net The resulting this compound is then used in subsequent reactions, most commonly cross-coupling, to generate a library of analogues for biological screening or material characterization.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-iodophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJHQJJFLJCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019007-92-1 | |

| Record name | 3-(4-iodophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Iodophenyl 1h Pyrazole

Direct Synthesis Approaches to the 3-(4-iodophenyl)-1H-pyrazole Core

The construction of the this compound framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, aligning with the principles of green chemistry by minimizing waste and energy consumption. longdom.orgscielo.org.zapreprints.org The synthesis of pyrazole (B372694) derivatives, including those with an iodophenyl substituent, can be achieved through one-pot condensation reactions. For instance, a three-component reaction involving an enaminone, an aldehyde (such as 4-iodobenzaldehyde), and hydrazine (B178648) hydrochloride in water can yield the corresponding pyrazole derivative. longdom.orgpreprints.org This approach is lauded for its straightforward procedure and cost-effectiveness. longdom.org Another MCR approach involves the reaction of 1,3-diketones, aldehydes, and hydrazines, catalyzed by an ionic liquid, to form substituted pyrazoles. beilstein-journals.org

A notable three-component synthesis involves the reaction of arylhydrazines with acetylacetone (B45752) in ethanol, which can be adapted for the synthesis of this compound derivatives. beilstein-journals.org Furthermore, a one-pot, three-component procedure has been developed for preparing 3,5-disubstituted 1H-pyrazoles by condensing substituted aromatic aldehydes with tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like pyrazoles. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, this would typically involve the reaction of a β-diketone bearing a 4-iodophenyl group with hydrazine. organic-chemistry.org

Another powerful cyclization strategy is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. For example, diazo compounds generated in situ from N-tosylhydrazones can react with alkynyl bromides to produce 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org A variation of this involves the reaction of aldehyde hydrazones with electron-deficient olefins, catalyzed by iodine, to form pyrazole derivatives. nih.gov

A copper-catalyzed aerobic cyclization of β- and γ-unsaturated hydrazones has also been reported as a facile one-pot method for synthesizing pyrazole derivatives. nih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis and functionalization of pyrazoles. arkat-usa.orgethernet.edu.et

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing the 4-iodophenyl group onto a pre-existing pyrazole ring. For instance, a C-C coupling reaction can be performed on a pyrazole derivative bearing a suitable leaving group (like a bromine or iodine atom) with a 4-iodophenylboronic acid. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation, particularly in N-arylation reactions. rhhz.netresearchgate.netresearchgate.net While this is more relevant to the derivatization of the pyrazole N1 atom, copper can also catalyze the formation of the pyrazole ring itself. nih.gov For example, a copper-catalyzed condensation reaction can produce pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)₂ | 4-Iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate, Phenylboronic acid | 4-Phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazoledicarboxylate | rsc.org |

| Cu(OAc)₂/Ligand | 1H-pyrazole, Aryl iodides/bromides | N-Arylpyrazoles | rhhz.net |

| Cu(I) salt | β,γ-Unsaturated hydrazones | Pyrazole derivatives | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods.

Sonication: Ultrasound irradiation has been employed to accelerate reactions and improve yields in the synthesis of pyrazole derivatives. For example, a three-component reaction of 5-aminopyrazole, 4-hydroxycoumarin, and isatin (B1672199) proceeds efficiently under ultrasound irradiation in water. beilstein-journals.org

Solvent-Free Methods and Green Solvents: The use of green solvents like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, is a key aspect of green chemistry. scielo.org.zaresearchgate.netjetir.org Several pyrazole syntheses have been successfully carried out in water. longdom.orgpreprints.org For example, the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one, substituted aldehydes, and malononitrile (B47326) can be performed in PEG-400. researchgate.net Microwave-assisted synthesis is another green technique that has been applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.gov

| Green Method | Reactants | Product | Reference |

| Water | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-pyrazole derivatives | longdom.orgpreprints.org |

| PEG-400 | Pyrazolone, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Ultrasound | 5-Aminopyrazole, 4-Hydroxycoumarin, Isatin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | beilstein-journals.org |

| Microwave | Enaminonitrile, TEA | Pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

Derivatization and Functionalization of this compound

The this compound scaffold serves as a valuable platform for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Substitutions at the Pyrazole Nitrogen Atom (N1)

The N1 position of the pyrazole ring is a common site for functionalization, which can significantly impact the molecule's properties.

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents. semanticscholar.org A common method involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide. semanticscholar.org An alternative, acid-catalyzed method utilizes trichloroacetimidate (B1259523) electrophiles to introduce benzylic, phenethyl, and benzhydryl groups onto the pyrazole nitrogen. semanticscholar.org Another approach for N-alkylation involves using a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst for the reaction between a pyrazole derivative and an alcohol. google.com

N-Arylation: The introduction of an aryl group at the N1 position is typically achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation is a widely used method, often employing aryl iodides or bromides as the aryl source. rhhz.netresearchgate.netresearchgate.net Ligands such as 3-(diphenylphosphino)propanoic acid can enhance the efficiency of these copper-catalyzed reactions. rhhz.net Diaryliodonium salts have also been used as arylating agents in copper-catalyzed N-arylation of pyrazoles. mdpi.com

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

| N-Alkylation | 4-Chloropyrazole, Trichloroacetimidate | Camphorsulfonic acid | N-Alkyl-4-chloropyrazole | semanticscholar.org |

| N-Arylation | 1H-pyrazole, 4-Iodotoluene | Cu(OAc)₂/3-(Diphenylphosphino)propanoic acid, NaOH | 1-(p-Tolyl)-1H-pyrazole | rhhz.net |

| N-Arylation | 1H-pyrazole, Aryl halides | (Saldch)Cu complex | N-Aryl pyrazoles | researchgate.net |

Modifications of the Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring of this compound is a prime target for palladium-catalyzed cross-coupling reactions. This functionality allows for the facile creation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl iodide with an organoboron compound, such as a boronic acid or its ester. acs.orgnih.gov The reaction typically employs a palladium catalyst and a base. acs.orgnih.gov This method is effective for linking the 3-(pyrazol-1H-yl)phenyl core to other aryl or heteroaryl systems. rsc.org The presence of unprotected N-H groups in azoles like pyrazole can sometimes inhibit palladium catalysts, but the development of specialized precatalysts and ligands has enabled these couplings to proceed in good to excellent yields. nih.gov

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide is catalyzed by palladium and copper(I) complexes. mdpi.comorganic-chemistry.org It is a fundamental method for synthesizing arylalkynes. mdpi.com The reaction of this compound with various terminal alkynes under Sonogashira conditions provides a direct route to compounds containing the 4-(phenylethynyl)phenyl-1H-pyrazole moiety. arkat-usa.org Protection of the pyrazole N-H may be necessary in some cases to prevent side reactions, as pyrazoles can act as ligands for the transition metal catalysts. arkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. fishersci.itbeilstein-journals.org It enables the coupling of aryl halides with a broad range of primary and secondary amines. fishersci.it Applying this method to this compound allows for the introduction of diverse amino substituents at the 4-position of the phenyl ring, yielding various N-aryl-3-(4-aminophenyl)-1H-pyrazole derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high efficiency. fishersci.itresearchgate.net

These cross-coupling reactions demonstrate the synthetic utility of the iodo group as a versatile handle for elaborating the this compound scaffold.

Table 1: Examples of Iodophenyl Moiety Modifications

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd precatalyst (e.g., XPhos Pd G2), K₃PO₄, dioxane/H₂O | 3-(biphenyl-4-yl)-1H-pyrazole derivatives | nih.govrsc.org |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(4-(alkynyl)phenyl)-1H-pyrazole derivatives | arkat-usa.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine ligand (e.g., tBuDavePhos), Base (e.g., NaOtBu) | N-substituted-3-(4-aminophenyl)-1H-pyrazole derivatives | fishersci.itnih.gov |

Introduction of Additional Functional Groups on the Pyrazole Ring

The pyrazole ring itself offers opportunities for further functionalization, most notably at the N1 nitrogen atom. This position can be readily substituted to introduce a variety of groups, significantly altering the molecule's properties.

Common modifications to the pyrazole ring include:

N-Alkylation: The pyrazole N-H is acidic and can be deprotonated by a base, followed by reaction with an alkylating agent (e.g., alkyl halides) to form N-alkylated pyrazoles. google.comresearchgate.net A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing an alternative to base-mediated alkylations. semanticscholar.org This reaction is fundamental for creating diverse derivatives, as seen in the synthesis of potential cannabinoid ligands where long alkyl chains were introduced. researchgate.net

N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be accomplished through copper-catalyzed coupling reactions. rhhz.netresearchgate.netresearchgate.net For instance, coupling with aryl iodides using a copper(II) acetate (B1210297) catalyst in the absence of additional ligands has proven effective for a variety of nitrogen-containing heterocycles, including pyrazoles. researchgate.net Diaryliodonium salts can also serve as arylating agents in copper-catalyzed reactions. mdpi.com

C-H Functionalization: While functionalization of the pyrazole nitrogen is more common, direct transition-metal-catalyzed C-H functionalization of the pyrazole ring's carbon atoms is an emerging area. rsc.org These methods provide a more atom-economical route to substituted pyrazoles by avoiding the need for pre-functionalized starting materials. rsc.org

Table 2: Examples of Pyrazole Ring Functionalization

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide | Base (e.g., K₂CO₃), DMF | 1-Alkyl-3-(4-iodophenyl)-1H-pyrazole | researchgate.net |

| N-Alkylation | Trichloroacetimidate | Brønsted Acid (e.g., CSA) | 1-Alkyl-3-(4-iodophenyl)-1H-pyrazole | semanticscholar.org |

| N-Arylation | Aryl Iodide | Cu(OAc)₂·H₂O, Cs₂CO₃, DMF | 1-Aryl-3-(4-iodophenyl)-1H-pyrazole | researchgate.net |

| N-Arylation | Diaryliodonium salt | CuOAc, NEt₃ | 1-Aryl-3-(4-iodophenyl)-1H-pyrazole | mdpi.com |

Hybrid Molecule Synthesis Incorporating this compound Scaffolds

The synthetic versatility of this compound makes it an excellent scaffold for constructing hybrid molecules, where it is combined with other pharmacologically relevant structures to create novel compounds with potentially enhanced or new biological activities. mdpi.comacs.orgnih.gov

Strategies for hybrid molecule synthesis often employ a combination of the reactions described previously. For example, a pyrazole-clubbed pyrimidine (B1678525) hybrid was synthesized by first using a Vilsmeier-Haack reaction on a related pyrazole to introduce a formyl group, which then participated in a Claisen-Schmidt condensation to build the hybrid structure. acs.org

Another powerful approach involves "click chemistry," a concept that describes reactions that are rapid, high-yielding, and generate minimal byproducts. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. acs.org A this compound scaffold can be functionalized with either an alkyne or an azide (B81097) group. For instance, N-alkylation with propargyl bromide introduces a terminal alkyne. smolecule.com This "clickable" pyrazole can then be efficiently joined with another molecule bearing a complementary azide group to form a stable triazole-linked hybrid. acs.orgarkat-usa.org This modular approach allows for the rapid assembly of diverse and complex molecular libraries. arkat-usa.org

The synthesis of pyrazole-1,2,3-triazole hybrids has been used to develop new anticancer agents. arkat-usa.org In one study, a compound featuring the pyrazole core linked to a triazole with iodo and methyl substitutions showed significant activity against lung and breast cancer cell lines. arkat-usa.org

Advanced Spectroscopic and Structural Characterization of 3 4 Iodophenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Analysis of the ¹H and ¹³C NMR spectra provides information about the chemical environment of each hydrogen and carbon atom, respectively.

For derivatives of 3-(4-iodophenyl)-1H-pyrazole, specific chemical shifts (δ) and coupling constants (J) are observed. For instance, the characterization of 4-(4-Iodophenyl)-3-methyl-1H-pyrazole reveals distinct signals for the aromatic and pyrazole (B372694) ring protons. rsc.org The methyl group introduces an additional signal in the aliphatic region of the spectrum. rsc.org

Table 1: ¹H and ¹³C NMR Data for 4-(4-Iodophenyl)-3-methyl-1H-pyrazole rsc.org

| Nucleus | Chemical Shift (δ ppm) | Description |

|---|---|---|

| ¹H NMR | 7.66-7.62 (m, 2H), 7.60 (d, J = 3.3 Hz, 1H), 7.23 (d, J = 3.3 Hz, 1H), 7.12-7.07 (m, 2H) | Aromatic and Pyrazole Protons |

| ¹³C NMR | 146.2, 143.5, 137.8, 132.5, 129.4, 126.3, 98.3, 21.5, 20.9 | Aromatic, Pyrazole, and Methyl Carbons |

Spectra recorded in CDCl₃. rsc.org

In another derivative, 1-(4-Iodophenyl)-3,5-dimethyl-4-thiocyanato-1H-pyrazole, the proton NMR spectrum shows signals for the iodophenyl group between δ 7.86 and 7.80 ppm, with the methyl groups appearing as singlets. beilstein-journals.org The synthesis of various pyrazole derivatives, confirmed through ¹H and ¹³C NMR, highlights the versatility of this technique in verifying the formation of desired products. orientjchem.org

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The FT-IR spectrum of a this compound derivative, such as 3-(4-iodophenyl)-1H-pyrazol-5-amine, shows a distinctive N-H stretching band at 3341 cm⁻¹. orientjchem.org

For the related compound 4-(4-Iodophenyl)-3-methyl-1H-pyrazole, key vibrational frequencies are observed that correspond to N-H stretching, C-H stretching, and aromatic ring vibrations. rsc.org

Table 2: FT-IR Spectral Data for 4-(4-Iodophenyl)-3-methyl-1H-pyrazole rsc.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3670 | N-H Stretch |

| 1420 | C=C Aromatic Stretch |

| 1344 | C-N Stretch |

| 1251 | C-H In-plane Bend |

| 805 | C-H Out-of-plane Bend |

Spectrum recorded as a KBr pellet. rsc.org

These spectral features are crucial for confirming the presence of the pyrazole core and the iodophenyl substituent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous formula determination.

For this compound, the predicted monoisotopic mass is 269.9654 Da. uni.lu HRMS analysis can confirm this with high precision. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of the parent molecule. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 270.97268 |

| [M+Na]⁺ | 292.95462 |

| [M-H]⁻ | 268.95812 |

Data from computational predictions. uni.lu

Experimental HRMS data for the derivative 4-(4-Iodophenyl)-3-methyl-1H-pyrazole shows a calculated value for [M+H]⁺ of 285.9883, which closely matches the found value of 285.9886, confirming its elemental composition. rsc.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals or powdered samples provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid state. This includes lattice parameters, crystal system, and space group.

Table 4: X-ray Powder Diffraction Data for a 3-(4-iodophenyl)-pyrazoline Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 25.440(5) |

| b (Å) | 5.124(2) |

| c (Å) | 26.261(6) |

Similarly, the precursor chalcone (B49325), (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, crystallizes in the monoclinic system with the space group P21/c. researchgate.net Such studies are crucial for understanding the solid-state packing of these molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the conjugated systems present. The UV-Vis spectra of pyrazole derivatives are influenced by the substituents on the pyrazole and phenyl rings.

For instance, studies on novel formazans containing an iodophenyl group have utilized UV-Vis spectroscopy to analyze their electronic properties, comparing experimental results with those obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations. tandfonline.com The electronic transitions and spectral features of 5-(benzyloxy)-4-(4-iodophenyl)-1,3-diphenyl-1H-pyrazole have also been investigated using this technique. rsc.org The absorption spectra of pyrazole derivatives can exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. researchgate.netresearchgate.net

Advanced Crystallographic Insights

Beyond determining basic unit cell parameters, advanced crystallographic analysis reveals detailed information about intermolecular interactions that govern the supramolecular architecture. These interactions include hydrogen bonding and π-π stacking.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 4 Iodophenyl 1h Pyrazole

Elucidation of Molecular Interaction Profiles

The molecular interactions of 3-(4-iodophenyl)-1H-pyrazole derivatives are crucial for their biological activity. The pyrazole (B372694) ring can engage in π-π stacking interactions with aromatic amino acid residues within the active sites of enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. For instance, in derivatives of this compound, the sulfonyl group can form strong interactions with proteins and enzymes, potentially leading to their inhibition.

In the context of cannabinoid receptors, derivatives like AM251, which contains the 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide core, demonstrate that a para-substituted phenyl ring at the 5-position is a key structural requirement for potent and selective CB1 receptor antagonism. nih.govacs.org The iodinated nature of these compounds also offers potential for use as imaging ligands. nih.govacs.org

Furthermore, in the inhibition of cytochrome P450 CYP121A1, the iodopyrazole moiety has been observed to bind within a channel between helices F and G of the enzyme, stacked between the side chains of Trp182 and Phe168. nih.gov This interaction is often indirect, mediated by water molecules, which is a binding mode also seen with the natural substrate and other known inhibitors like fluconazole. nih.govresearchgate.net

Relationship between Structural Modifications and Biological Target Engagement

Enzyme Inhibition Mechanisms

Cannabinoid Receptors: Derivatives of this compound, such as AM251, are well-documented as antagonists or inverse agonists of the cannabinoid CB1 receptor. nih.govresearchgate.net The structural elements critical for this activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org AM251 has been shown to prevent the inhibitory effects of cannabinoid agonists on GABA release by acting on presynaptic CB1 receptors. nih.gov It also attenuates β2-adrenoceptor-pERK signaling in cells where CB1 and β2-adrenoceptors are co-expressed. researchgate.netnih.gov

Cyclooxygenase (COX): Certain pyrazole derivatives have been investigated for their COX inhibitory activity. For example, 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate was identified as a selective COX-2 inhibitor. nih.gov The anti-inflammatory effects of some COX-2 inhibitors are thought to be mediated in part by the activation of cannabinoid receptors, as the CB1 receptor antagonist AM251 can block these effects. nih.gov Dihydropyrazole derivatives containing a 3-(4-iodophenyl) group also show potent and selective COX-2 inhibition. mdpi.com

Xanthine (B1682287) Oxidase: While direct studies on this compound are limited, related pyrazole-containing structures have been explored as xanthine oxidase inhibitors. researchgate.nettandfonline.comtandfonline.comrsc.org For instance, pyrazolo[3,4-d]pyrimidines, which are structurally related to the known inhibitor allopurinol, have demonstrated potent xanthine oxidase inhibitory activity. researchgate.net The development of novel pyrazole derivatives continues to be an active area of research for potential gout therapies. google.com

α-Glucosidase: There is currently no direct scientific evidence found in the provided search results detailing the α-glucosidase inhibition mechanism specifically for this compound.

Cytochrome P450 CYP121A1: Novel aryl-substituted pyrazoles, including those with a 3-(4-iodophenyl) moiety, have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis CYP121A1, an enzyme essential for the bacterium's viability. nih.govacs.org These inhibitors are designed with a hydrophobic biaryl pyrazole part and a heme-binding azole group, connected by a linker. nih.gov Docking studies and binding affinity assays suggest an indirect binding to the heme iron through interstitial water molecules, with key interactions involving amino acid residues such as Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. researchgate.net

Receptor Antagonism/Agonism Mechanisms

Derivatives of this compound are prominent as antagonists and inverse agonists at the cannabinoid CB1 receptor. acs.organe.plciteab.com AM251, a notable example, not only antagonizes the effects of cannabinoid agonists but also exhibits inverse agonism. researchgate.netnih.govkcl.ac.uk Its antagonistic properties have been demonstrated in various in vivo models. bohrium.com The interaction of these pyrazole derivatives with the CB1 receptor has been extensively studied to understand the structure-activity relationships that govern their antagonist and inverse agonist profiles. nih.govacs.org In some contexts, CB1 receptor antagonists have also been shown to stimulate insulin (B600854) secretion from human islets of Langerhans, an unexpected effect that warrants further investigation. nih.gov

Antimicrobial Activity Mechanisms

The antimicrobial potential of pyrazole derivatives has been a subject of investigation. While specific studies on the antimicrobial mechanism of this compound are not detailed, related pyrazole structures have shown activity against various pathogens. biointerfaceresearch.comnih.govorientjchem.org For example, pyrazole-based hydrazones have demonstrated antibacterial activity, with their efficacy influenced by substituents on the aromatic rings. jocpr.com The presence of halogen atoms like iodine can sometimes enhance antimicrobial properties. Further research is needed to elucidate the specific mechanisms by which this compound and its derivatives might exert antibacterial or antifungal effects.

In Vitro Metabolism Studies and Metabolite Identification based on Structural Modifications

In vitro metabolism studies of diarylpyrazole cannabinoid receptor antagonists, such as AM251, have been conducted using rat liver microsomes. nih.govresearchgate.net For AM251, the metabolic transformations primarily occur on the terminal group of the 3-substituent. nih.gov Four main metabolic products were detected for AM251. nih.govresearchgate.net Two of these are the result of monohydroxylation of the piperidine (B6355638) ring, and the other two are products formed by the dehydration of these initial hydroxylated metabolites. nih.govresearchgate.net These studies are crucial for understanding the metabolic fate of these compounds and whether their metabolites retain any biological activity. nih.govresearchgate.net

Interactive Data Table of Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Structural Features for Activity | Inhibition Mechanism |

| Diarylpyrazoles (e.g., AM251) | Cannabinoid Receptor CB1 | p-Iodophenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1 nih.govacs.org | Antagonism/Inverse Agonism nih.govresearchgate.net |

| Pyrazole Sulfonates | Cyclooxygenase-2 (COX-2) | 4-Iodophenyl and sulfonate group nih.gov | Selective Inhibition nih.gov |

| Aryl Substituted Pyrazoles | Cytochrome P450 CYP121A1 | Hydrophobic biaryl pyrazole and a heme-binding azole nih.gov | Indirect binding to heme iron via water molecules researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Xanthine Oxidase | Pyrimidine (B1678525) ring fused to pyrazole core researchgate.net | Competitive Inhibition tandfonline.com |

Computational and Theoretical Studies on 3 4 Iodophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. eurasianjournals.comresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP, provide detailed information on molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Studies on similar phenylpyrazole structures reveal that the pyrazole and phenyl rings are often twisted relative to each other, with the dihedral angle influenced by substituents and crystal packing forces. nih.gov The electronic properties are key to understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 3-(4-iodophenyl)-1H-pyrazole, the MEP would likely show negative potential around the pyridine-like nitrogen atom (N2) of the pyrazole ring, making it a primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen on the pyrrole-like nitrogen (N1) would be an area of positive potential. The iodine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which is crucial for halogen bonding. mdpi.com

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. researchgate.net For pyrazole derivatives, these calculations often confirm that the N2 atom is a key site for interaction. researchgate.net

Table 1: Representative Electronic Properties of Pyrazole Derivatives from DFT Calculations

Note: This table presents typical values for pyrazole-based compounds as found in the literature to illustrate the type of data generated by DFT; specific values for this compound may vary.

| Parameter | Typical Calculated Value/Observation | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical stability and reactivity. nih.gov |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule. |

| MEP Negative Region | Pyridine-like Nitrogen (N2) | Site for electrophilic attack and H-bond acceptance. nih.gov |

| MEP Positive Region | Pyrrole-like Nitrogen-Hydrogen (N1-H) | Site for nucleophilic attack and H-bond donation. |

| σ-hole on Iodine | Positive potential on the halogen surface | Site for halogen bond formation. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. nih.gov Pyrazole derivatives are known to be biologically active and have been the subject of numerous docking studies against a wide array of protein targets. researchgate.netrsc.org

The docking process involves placing the ligand, this compound, into the active site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.netijpbs.com A more negative score typically indicates a more favorable binding interaction.

Docking studies on various pyrazole-containing compounds have identified key interactions that contribute to binding. The pyrazole ring itself is often involved in crucial hydrogen bonds (via its N-H donor and N acceptor) and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. nih.gov The phenyl ring can engage in hydrophobic interactions, fitting into specific pockets within the receptor. The iodine substituent on the phenyl ring can further influence binding through halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 2: Potential Protein Targets for Pyrazole Derivatives and Key Binding Interactions from Docking Studies

This table summarizes findings from docking studies on various pyrazole derivatives to illustrate common targets and interaction patterns.

| Protein Target Class | Specific Example (PDB ID) | Key Interacting Residues (Examples) | Type of Interactions Observed | Representative Binding Energy (kcal/mol) |

| Protein Kinases | VEGFR-2 (2QU5), CDK2 (2VTO) | Cys, Glu, Leu, Asp, Lys | Hydrogen bonds, hydrophobic interactions | -8.0 to -10.5 researchgate.netnih.gov |

| Estrogen Receptor | ERα (3ERT) | Arg394, Glu353, Leu384 | Hydrophobic interactions, van der Waals forces | -8.0 to -11.0 doaj.org |

| Carbonic Anhydrase | hCA I, hCA II | His94, His96, Thr199, Zn²⁺ | Coordination with Zinc ion, hydrogen bonds | -6.0 to -8.5 nih.gov |

| Oncoproteins | BCL-2 | Arg, Tyr, Gly | Hydrogen bonds, π-π stacking | -7.0 to -9.0 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ias.ac.in For pyrazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These models are used to guide the synthesis of new analogues with potentially improved activity. nih.gov

A QSAR study begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). The 3D structures of these molecules are aligned, and various molecular descriptors (fields) are calculated, such as steric, electrostatic, and hydrophobic properties. nih.gov A statistical method, often Partial Least Squares (PLS), is then used to generate a mathematical equation that correlates these descriptors with the observed activity.

The predictive power of a QSAR model is evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates a model with good predictive ability. nih.gov The results are often visualized as 3D contour maps, which show regions where modifications to the chemical structure are likely to increase or decrease activity. For example, a map might indicate that a bulky, electropositive substituent is favored at the 4-position of the phenyl ring to enhance binding and activity. nih.gov

Table 3: Principles and Outcomes of QSAR Studies on Pyrazole Scaffolds

| QSAR Component | Description | Relevance to this compound |

| Dataset | A series of pyrazole analogues with measured biological activity (e.g., anti-inflammatory, anticancer). researchgate.net | The compound would be one data point. Its activity would be correlated with its specific structural features. |

| Molecular Descriptors | Calculated properties representing steric, electronic, and hydrophobic features of the molecules. | The size (steric) and electronegativity (electronic) of the iodine atom would be key descriptors. |

| Statistical Model | An equation linking the descriptors to the biological activity. | The model would predict how changes (e.g., replacing iodine with bromine or chlorine) might affect activity. |

| Key Metrics | R² (goodness of fit), Q² (predictive power). nih.gov | High R² and Q² values would validate the model's reliability for predicting the activity of new pyrazoles. |

| Output | 3D Contour Maps showing favorable and unfavorable regions for different properties (e.g., steric bulk, charge). nih.gov | The maps would guide further chemical modifications to optimize the compound's therapeutic potential. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.comnih.gov MD simulations are used to assess the conformational flexibility of a ligand and the stability of its binding pose within a protein's active site. nih.govresearchgate.net

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of the atoms over a period of nanoseconds. nih.gov The stability of the complex is often analyzed using two key metrics:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the binding pose is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms around their average position. High RMSF values in certain regions of the protein can indicate flexibility, which might be important for ligand entry or conformational changes upon binding. researchgate.net

For a complex involving this compound, MD simulations would be used to confirm that the key interactions identified in docking (e.g., hydrogen bonds, halogen bonds) are maintained throughout the simulation, thus validating the predicted binding mode. nih.govnih.gov

Table 4: Analysis Parameters in Molecular Dynamics Simulations

| Parameter | Description | Indication of Stability |

| Simulation Time | The duration of the simulation (e.g., 50-100 nanoseconds). nih.gov | Longer times provide more confidence in the observed stability. |

| RMSD Plot | Measures the deviation of atomic positions from a reference structure over time. researchgate.net | A low and stable plateau in the RMSD value indicates the complex is stable. |

| RMSF Plot | Measures the fluctuation of individual atoms or residues during the simulation. researchgate.net | Low fluctuations in the ligand and active site residues suggest stable binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | The persistence of key hydrogen bonds throughout the simulation confirms their importance. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the supramolecular architecture of molecules in the solid state and are fundamental to ligand-receptor recognition. mdpi.commdpi.com this compound can participate in a variety of these interactions, with the iodine atom playing a particularly significant role.

Halogen Bonding: The iodine atom in this compound possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. mdpi.com This allows it to act as a halogen bond donor, interacting favorably with nucleophilic atoms like oxygen, nitrogen, or even π-systems. mdpi.combris.ac.uk Studies on 5-iodo-1-arylpyrazoles have identified a wide variety of halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯Br interactions, which are crucial in directing the crystal packing. mdpi.com The distances of these bonds are typically shorter than the sum of the van der Waals radii of the participating atoms. mdpi.com

Hydrogen Bonding: The pyrazole ring is an excellent hydrogen bonding motif. The N1-H group acts as a hydrogen bond donor, while the sp²-hybridized N2 atom acts as an acceptor. In crystal structures of pyrazole derivatives, N–H⋯N hydrogen bonds are common, often leading to the formation of dimers, chains, or more complex networks. researchgate.netsemanticscholar.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify the most significant interactions, which appear as distinct red spots on the surface map. mdpi.com

Table 5: Key Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance |

| Halogen Bond | C-I (σ-hole) | O, N, Br, π-system | I···N: ~3.28 Å; I···O: ~3.05-3.23 Å; ∠C-I···Acceptor: >150° mdpi.com | Highly directional; crucial for crystal engineering and ligand recognition. mdpi.com |

| Hydrogen Bond | N1-H | N 2 (of another molecule) | N···N: ~2.83-2.89 Å researchgate.net | Primary interaction for forming supramolecular assemblies like dimers and chains. researchgate.net |

| π–π Stacking | Phenyl or Pyrazole Ring | Phenyl or Pyrazole Ring | Centroid-Centroid: ~3.3-3.8 Å nih.govresearchgate.net | Stabilizes crystal packing through dispersion forces. |

| C-H···π Interaction | C-H | Phenyl or Pyrazole Ring | H···Centroid: ~2.7-3.3 Å semanticscholar.org | Further contributes to the stability of the 3D crystal lattice. |

Emerging Research Applications of 3 4 Iodophenyl 1h Pyrazole Beyond Biological Systems

Materials Science Applications

The pyrazole (B372694) scaffold is a subject of growing interest in materials science due to its electronic properties, structural rigidity, and capacity for forming stable, extended molecular networks. mdpi.comnih.gov While research into the specific properties of 3-(4-iodophenyl)-1H-pyrazole is still developing, the broader family of pyrazole derivatives has shown significant promise in several areas. The presence of a heavy iodine atom in this compound could potentially impart unique photophysical properties due to the heavy-atom effect, making it a compound of interest for further investigation.

Luminescent and Fluorescent Probes

Pyrazole derivatives are well-regarded for their fluorescent properties and have been developed as probes for various applications. unimi.itnih.gov The pyrazole core can be integrated into larger molecular systems to create sensors that exhibit changes in fluorescence upon binding to specific ions or molecules. For instance, a novel fluorescent probe based on a pyrazole-pyrazoline structure was developed for the selective and sensitive detection of Fe(III) ions. unimi.it While specific photophysical data for this compound is not extensively documented, its structural similarity to other luminescent pyrazoles suggests its potential as a building block for new optical materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of optoelectronics has utilized pyrazole derivatives, particularly pyrazolines, as materials for organic light-emitting diodes (OLEDs). researchgate.net These compounds can serve as both hole-transporting and emissive layers within OLED devices. researchgate.net The structural characteristics of the pyrazole ring facilitate electron transfer and support bright luminescence. researchgate.net Terpyridine derivatives, which share structural similarities with functionalized pyrazoles, have also been investigated as electron transport materials in OLEDs. acs.org The potential of this compound in this area lies in its utility as a synthetic intermediate for creating more complex, fully substituted pyrazoles that could be tailored for specific optoelectronic applications. acs.org

Semiconductor Properties

The exploration of pyrazole derivatives in material science extends to their potential as novel materials with specific electronic or optical properties. evitachem.com The organized, packed structures that pyrazole derivatives can form in the solid state are crucial for semiconductor applications. Crystal structure analyses of related compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal that intermolecular interactions like hydrogen bonding play a key role in their supramolecular assembly. nih.govresearchgate.netresearchgate.net Such ordered arrangements are a prerequisite for efficient charge transport, a key characteristic of semiconductor materials.

Liquid Crystal Research

The ability of molecules to self-assemble into ordered phases is the basis of liquid crystal technology. While direct research on the liquid crystal properties of this compound is limited, the fundamental characteristics of the pyrazole scaffold are relevant. The planarity of the pyrazole ring and its capacity for hydrogen bonding allow for the formation of extended molecular networks, which is a foundational concept in the design of liquid crystalline materials. researchgate.netmdpi.com

Agrochemical Research Applications

Pyrazole derivatives represent a significant and commercially successful class of compounds in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. acs.orgchemimpex.com The versatility of the pyrazole scaffold allows for extensive chemical modification to optimize activity against specific agricultural pests and weeds. chemimpex.comnih.gov

The compound this compound serves as a valuable intermediate in the synthesis of more complex agrochemicals. Halogenated pyrazoles are recognized as important building blocks for creating active ingredients. nih.gov For example, research has demonstrated the potential of iodinated pyrazole derivatives in developing new pesticides and herbicides. evitachem.com Furthermore, iodine-mediated synthesis has been established as an efficient, metal-free method for producing N-phenylpyrazole analogues with demonstrated insecticidal activity. acs.org This positions this compound as a key precursor for developing next-generation crop protection agents.

| Application Area | Role of Pyrazole Scaffold | Relevance of this compound |

|---|---|---|

| Herbicides | Core structure for active compounds targeting plant enzymes. chemimpex.com | Potential precursor for novel herbicidal agents. evitachem.com |

| Insecticides | Key component of commercial insecticides like fipronil. acs.org | Serves as a building block for iodinated N-phenylpyrazole insecticides. acs.org |

| Fungicides | Intermediate for synthesizing fungicidal compounds. chemimpex.com | A versatile starting material for creating new fungicides. |

Applications as Pharmacological Probes for Target Characterization (e.g., SPECT ligands)

One of the most advanced applications for this compound is its use as a precursor for synthesizing radiolabeled ligands for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT). The iodine atom on the phenyl ring is the key feature for this application, as it can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-124 (¹²⁴I). acs.orgmdpi.com

These radiolabeled molecules act as probes, or radiotracers, that can bind to specific targets in the body, allowing for their non-invasive visualization and characterization. unimi.itmoravek.com A primary area of focus has been the development of ligands for cannabinoid type 1 (CB1) receptors, which are abundant in the central nervous system and are implicated in various neuropsychiatric disorders. acs.orgnih.gov

Research has shown that potent and selective CB1 receptor antagonists often feature a para-substituted iodophenyl group attached to a pyrazole ring. acs.org This structural motif has been successfully exploited to create SPECT ligands capable of characterizing CB1 receptor binding in the brain. acs.org The synthesis of these probes involves replacing the stable iodine atom of a precursor molecule, for which this compound is a foundational structure, with a radioactive isotope through well-established radioiodination chemistry. mdpi.comnih.gov

| Radiolabeled Probe Class | Target | Imaging Technique | Role of this compound Scaffold |

|---|---|---|---|

| Iodinated Diarylpyrazoles | Cannabinoid CB1 Receptor | SPECT/PET | Core structure providing the iodophenyl group for radioiodination with ¹²³I or ¹²⁴I. acs.orgmdpi.com |

| Iodinated Diarylpyrazolines | Cannabinoid CB1 Receptor | PET | Precursor for ligands containing an iodophenylsulfonyl group for radiolabeling. nih.gov |

The development of such specific imaging agents is critical for understanding the role of receptors like CB1 in disease and for the development of new therapeutic drugs. nih.gov

Future Directions and Advanced Research Perspectives for 3 4 Iodophenyl 1h Pyrazole

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis or condensation of 1,3-dicarbonyl compounds with hydrazines, have been foundational, future efforts are focused on developing more efficient, regioselective, and environmentally benign synthetic strategies. arkat-usa.orgorganic-chemistry.org The iodophenyl group on the 3-(4-iodophenyl)-1H-pyrazole molecule is particularly valuable as it serves as a versatile handle for post-synthesis modifications, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net

Advanced synthetic approaches aim to overcome the limitations of traditional methods, which can suffer from harsh reaction conditions, low yields, and the formation of difficult-to-separate regioisomers. researchgate.netatlantis-press.com Modern strategies that are being explored include:

Cross-Coupling Reactions: The iodine atom on the phenyl ring is an ideal functional group for Suzuki-Miyaura and Sonogashira cross-coupling reactions. arkat-usa.orgnih.gov These reactions allow for the straightforward introduction of a wide array of aryl, alkyl, and alkynyl groups, creating large libraries of derivatives for screening. Research is focused on optimizing catalysts and reaction conditions to improve yields and functional group tolerance. nih.govrsc.org

C-H Activation: Direct functionalization of the pyrazole ring's C-H bonds is a highly sought-after goal in synthetic chemistry. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Developing selective catalysts for C-H activation at specific positions on the pyrazole core of this compound is a key area of future research.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic compounds like pyrazoles. researchgate.netmdpi.comsemanticscholar.org Future work will likely involve adapting and optimizing multi-component reactions under microwave conditions to produce this compound and its derivatives rapidly. mdpi.comsemanticscholar.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch synthesis. Implementing flow chemistry for the synthesis of this compound could enable safer handling of hazardous reagents and facilitate large-scale production for industrial applications.

| Synthetic Strategy | Description | Advantages for this compound Synthesis | References |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds using a palladium catalyst, typically coupling an organohalide with an organoboron (Suzuki) or a terminal alkyne (Sonogashira). | High functional group tolerance; allows for diverse modifications at the iodo-position. | arkat-usa.orgresearchgate.netnih.gov |

| Multi-component Reactions | Three or more reactants combine in a single step to form a product that incorporates portions of all reactants. | Increased efficiency and atom economy; rapid assembly of complex pyrazole structures. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to faster reaction rates and higher yields. | Reduced reaction times; potential for solvent-free conditions. | researchgate.netmdpi.com |

| C-H Activation | Direct functionalization of a carbon-hydrogen bond, avoiding the need for pre-functionalized substrates. | High atom economy; simplifies synthetic routes by reducing the number of steps. | N/A |

Exploration of Undiscovered Biological Interaction Mechanisms

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.govnih.govias.ac.in Derivatives of this compound have shown potential as kinase inhibitors and antagonists for receptors like the cannabinoid receptor CB1. nih.govresearchgate.net However, the full spectrum of its biological activity remains largely uncharted.

Future research will delve deeper into its molecular interactions using advanced methodologies:

Target Identification: High-throughput screening of compound libraries derived from this compound against a wide range of biological targets (e.g., enzymes, receptors, ion channels) can identify novel activities. Techniques like chemical proteomics and affinity-based chromatography can help isolate and identify the specific protein binding partners of these molecules within a cell.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are crucial. For instance, if a derivative shows anticancer activity, research would focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.govnih.gov The presence of the iodine atom allows for the synthesis of radiolabeled or fluorescently tagged probes to visualize the compound's distribution and interaction within cells and tissues.

Structural Biology: Elucidating the three-dimensional structure of this compound derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding mode. This structural information is critical for designing next-generation compounds with improved potency and selectivity.

Computational Modeling: Molecular docking and dynamic simulations can predict how these compounds interact with potential targets, helping to prioritize synthetic efforts and explain observed structure-activity relationships (SAR). researchgate.netnih.gov

| Research Area | Objective | Key Techniques | Potential Outcomes |

|---|---|---|---|

| Target Identification | Discover new protein targets for this compound derivatives. | High-throughput screening, chemical proteomics. | New therapeutic applications (e.g., antiviral, neuroprotective). nih.gov |

| Mechanism of Action | Understand how these compounds exert their biological effects at a molecular level. | Cell-based assays (apoptosis, cell cycle), Western blotting, confocal microscopy. | Clarification of signaling pathways involved. nih.gov |

| Structural Biology | Determine the precise 3D binding mode of the compounds to their targets. | X-ray crystallography, Cryo-EM, NMR spectroscopy. | Rational drug design for improved potency and selectivity. |

| Computational Chemistry | Predict binding affinities and guide the design of new derivatives. | Molecular docking, molecular dynamics simulations, QSAR. | Faster and more efficient drug discovery cycles. nih.gov |

Integration with Advanced Material Science Paradigms

The application of heterocyclic compounds is expanding beyond medicine into the realm of material science. evitachem.com The rigid, aromatic structure of the pyrazole ring, combined with the tunable electronic properties of the iodophenyl group, makes this compound an attractive building block for novel organic materials. nih.gov

Future research in this area could focus on:

Organic Electronics: The pyrazole core can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodophenyl group can be used to systematically modify the electronic properties (e.g., HOMO/LUMO levels) of the material through cross-coupling reactions.

Sensors: By attaching specific recognition units to the this compound scaffold, it may be possible to create chemosensors that detect specific ions or molecules through changes in fluorescence or other optical properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, forming porous, crystalline structures known as MOFs. These materials have potential applications in gas storage, catalysis, and separation. The functionalizability of the iodophenyl group allows for the design of MOFs with tailored pore environments.

Interdisciplinary Research Synergies

The full potential of this compound can only be realized through the convergence of multiple scientific disciplines. Future progress will be driven by collaborations that bridge the gaps between different fields:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by biologists to understand their therapeutic potential. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Chemistry and Materials Science: Chemists can synthesize new pyrazole-based molecules with specific electronic and photophysical properties, which material scientists can then fabricate into devices and characterize their performance.

Experimental and Computational Science: Computational chemists can model the properties of virtual compounds, predicting their biological activity or material characteristics before they are synthesized. bohrium.com This in silico screening can save significant time and resources, allowing experimentalists to focus on the most promising candidates.

By fostering these synergistic relationships, the scientific community can accelerate the translation of fundamental research on this compound into tangible applications that address challenges in medicine, technology, and beyond.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 3-(4-iodophenyl)-1H-pyrazole?

A1. While direct synthesis of this compound is not detailed in the provided evidence, analogous halogenated pyrazole derivatives (e.g., 3-(4-fluorophenyl)-1H-pyrazole) are synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or via copper-catalyzed click chemistry for triazole-pyrazole hybrids . For iodinated derivatives, a plausible route involves Suzuki-Miyaura coupling using iodophenyl boronic acids with pyrazole precursors, followed by deprotection (if needed). Crystallization via slow evaporation in polar solvents (e.g., DMF) is recommended for structural analysis .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity and tautomeric forms. H NMR can distinguish NH protons (~10–12 ppm) and substituent effects on aromatic protons. X-ray crystallography (via OLEX2 ) resolves structural ambiguities, such as iodine positioning and intermolecular interactions (e.g., hydrogen bonding). High-resolution mass spectrometry (HRMS) validates molecular mass, particularly for iodine’s isotopic signature .

Advanced Research Questions

Q. Q3. How can tautomerism in this compound be experimentally resolved?

A3. Tautomerism in pyrazoles (e.g., N1-H vs. N2-H forms) is detectable via:

- X-ray crystallography : Co-crystallization of tautomers (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole in a single crystal ) reveals proton exchange sites.

- Solid-state NMR : H-N correlation spectroscopy identifies NH environments.

- DFT calculations : Compare experimental bond lengths (e.g., N–H distances) with computed tautomer energies to predict stability .

Q. Q4. How should researchers address discrepancies in crystallographic data for iodinated pyrazoles?

A4. Discrepancies in unit cell parameters or bond angles may arise from:

- Iodine’s heavy atom effect : High electron density can distort X-ray scattering, requiring careful refinement (e.g., using SHELXL ).

- Thermal motion : Iodine’s large atomic displacement parameters (ADPs) necessitate low-temperature data collection (e.g., 100 K) to minimize noise .

- Validation tools : Use checkCIF (IUCr) to flag outliers in geometric parameters (e.g., C–I bond lengths typically 2.09–2.15 Å) .

Q. Q5. What strategies optimize biological activity screening for iodinated pyrazole derivatives?

A5. While the provided evidence lacks direct data on this compound’s bioactivity, fluorinated analogs (e.g., 5-(4-chlorophenyl)-1H-pyrazole) show antimicrobial properties . For iodinated derivatives:

- Structure-activity relationship (SAR) : Replace fluorine/chlorine with iodine to assess halogen-specific effects on lipophilicity (logP) and target binding.

- In vitro assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Docking studies : Model iodine’s van der Waals interactions with enzyme active sites (e.g., carbonic anhydrase ).

Q. Q6. How can computational methods predict the electronic effects of iodine in this compound?

A6. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

- Electrostatic potential maps : Visualize iodine’s electron-withdrawing effect on the pyrazole ring.

- Frontier molecular orbitals (FMOs) : Compare HOMO-LUMO gaps with halogenated analogs to assess reactivity (e.g., iodine’s polarizability vs. fluorine) .

- NBO analysis : Quantify hyperconjugative interactions between iodine’s σ-hole and aromatic π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.